molecular formula C10H15NO3 B588162 5-(2-Aminoethyl)-2,3-dimethoxyphenol CAS No. 16046-07-4

5-(2-Aminoethyl)-2,3-dimethoxyphenol

Cat. No.: B588162
CAS No.: 16046-07-4
M. Wt: 197.234
InChI Key: PDKPJPTZKPCMKR-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2,3-dimethoxyphenol is an organic compound that features a phenol group substituted with two methoxy groups and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2,3-dimethoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 2,3-dimethoxyphenol.

    Aminoethylation: The phenol derivative undergoes a reaction with an appropriate aminoethylating agent, such as 2-chloroethylamine, under basic conditions to introduce the aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2,3-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-2,3-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a neurotransmitter analog due to its structural similarity to compounds like serotonin.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2,3-dimethoxyphenol involves its interaction with various molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in oxidative stress pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or antioxidant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: 5-Hydroxytryptamine, a neurotransmitter with a similar aminoethyl side chain.

    Ethanolamine: 2-Aminoethanol, a simpler analog with similar functional groups.

    Tryptamine: 3-(2-Aminoethyl)indole, another neurotransmitter analog with an indole ring.

Uniqueness

5-(2-Aminoethyl)-2,3-dimethoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(2-aminoethyl)-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-6-7(3-4-11)5-8(12)10(9)14-2/h5-6,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKPJPTZKPCMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659481
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16046-07-4
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16046-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminoethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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